Methyl cis-3-hydroxycyclopentane-1-carboxylate
CAS No.: 174292-59-2
Cat. No.: VC20940902
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174292-59-2 |
|---|---|
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 |
| Standard InChI Key | ASZRODBLMORHAR-RITPCOANSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CC[C@@H](C1)O |
| SMILES | COC(=O)C1CCC(C1)O |
| Canonical SMILES | COC(=O)C1CCC(C1)O |
| Appearance | Assay:≥95%A neat oil |
Introduction
Methyl cis-3-hydroxycyclopentane-1-carboxylate is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It features a cyclopentane ring with a hydroxyl group at the 3-position and a carboxylate group at the 1-position, both in a cis configuration . This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Synthesis Methods
Methyl cis-3-hydroxycyclopentane-1-carboxylate can be synthesized through the esterification of cis-3-hydroxycyclopentanecarboxylic acid with methanol, often using sulfuric acid as a catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion into the ester form. Industrial settings may employ continuous flow reactors to optimize yields and improve purity through distillation or crystallization processes.
Biological Activity and Applications
The biological activity of methyl cis-3-hydroxycyclopentane-1-carboxylate is attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding with enzymes and receptors, potentially influencing their activity. The ester group may undergo hydrolysis, releasing the corresponding acid that can further interact with biological targets.
Potential Therapeutic Applications
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Anticancer Activity: Compounds similar to methyl cis-3-hydroxycyclopentane-1-carboxylate have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDK activity can lead to reduced proliferation of cancer cells, suggesting potential therapeutic applications in oncology.
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Neuraminidase Inhibition: Derivatives of this compound have been explored for their potential as neuraminidase inhibitors, which could provide therapeutic benefits against viral infections by limiting viral replication.
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Chiral Separation: Methyl cis-3-hydroxycyclopentane-1-carboxylate and its analogs have been investigated for their chiral properties, essential in drug development. High-performance liquid chromatography (HPLC) techniques have been used to achieve enantioseparation of these derivatives, enhancing the understanding of their biological effects based on stereochemistry.
Comparative Analysis with Similar Compounds
| Compound Name | Configuration | Biological Activity Highlights |
|---|---|---|
| Methyl cis-3-hydroxycyclopentane-1-carboxylate | Cis | Potential CDK inhibitor; enzyme interaction studies |
| Methyl trans-3-hydroxycyclopentane-1-carboxylate | Trans | Different pharmacokinetic properties |
| Methyl 3-hydroxycyclopentane-1-carboxylate | No cis/trans | Lacks specific interactions seen in cis isomers |
The unique cis configuration of methyl cis-3-hydroxycyclopentane-1-carboxylate imparts distinct chemical properties that enhance its biological activity compared to its trans counterparts.
Scientific Research Applications
Methyl cis-3-hydroxycyclopentane-1-carboxylate serves primarily as an intermediate in organic synthesis. Its applications include:
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Building Block for Cyclopentane Derivatives: It is used as a precursor in synthesizing more complex molecules, particularly cyclopentane derivatives that may exhibit biological activity.
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Prostaglandin Analog Synthesis: The compound has been used in the synthesis of prostaglandin analogs, which are important in pharmacology.
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Synthetic Versatility: It can undergo various chemical reactions, making it a versatile intermediate in organic chemistry.
Pharmaceutical Applications
The pharmaceutical industry has shown interest in methyl cis-3-hydroxycyclopentane-1-carboxylate due to its structural similarity to other biologically active compounds. It is noted for its role as a synthetic reagent in producing cholinergic compounds, which are essential in treating various neurological disorders. The compound's unique configuration may lead to the development of new drugs targeting specific biological pathways, particularly those involving cyclopentane derivatives.
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